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Compound Name: Resmetirom
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An In-Depth Technical Guide to the Discovery and Development of Resmetirom

Executive Summary

Resmetirom (formerly MGL-3196, brand name Rezdiffra™) is a first-in-class, oral, liver-
directed, selective thyroid hormone receptor-beta (THR-[3) agonist. Its development by
Madrigal Pharmaceuticals marks a pivotal moment in hepatology, culminating in the first U.S.
Food and Drug Administration (FDA) approval for the treatment of noncirrhotic nonalcoholic
steatohepatitis (NASH), now also known as metabolic dysfunction-associated steatohepatitis
(MASH), with moderate to advanced liver fibrosis.[1][2][3] This guide provides a comprehensive
technical overview of Resmetirom's journey from preclinical discovery through its robust
clinical development program and eventual regulatory approval, intended for researchers,
scientists, and drug development professionals.

Introduction to NASH and the Therapeutic Rationale

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease
(NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, which can
lead to significant liver fibrosis, cirrhosis, and an increased risk of hepatocellular carcinoma and
cardiovascular events.[4][5] Impaired thyroid hormone activity in the liver, specifically reduced
THR-[3 signaling, is a key feature of NASH, leading to decreased fatty acid oxidation and
mitochondrial dysfunction. Resmetirom was designed to selectively target and activate hepatic
THR-(3, thereby addressing the underlying metabolic drivers of NASH while avoiding the
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adverse effects associated with non-selective thyroid hormone receptor activation in other
tissues like the heart and bone.

Mechanism of Action

Resmetirom's primary mechanism is its selective agonism of the thyroid hormone receptor-
beta (THR-[), which is the predominant form of the receptor in the liver. This selectivity is
crucial; Resmetirom is approximately 28 times more selective for THR-3 over THR-q,
minimizing off-target effects. Upon binding, the Resmetirom-receptor complex translocates to
the nucleus and modulates the transcription of genes central to lipid metabolism.

Key downstream effects include:

 Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial -oxidation,
enhancing the breakdown of fatty acids in the liver.

e Suppression of Lipogenesis: Downregulation of lipogenic genes like SREBP-1c, reducing the
synthesis of triglycerides and cholesterol.

o Enhanced Cholesterol Metabolism: Increased expression of enzymes involved in the
conversion of cholesterol to bile acids, promoting lipid clearance.

e Improved Mitochondrial Function: Promotion of mitochondrial biogenesis and mitophagy
(removal of unhealthy mitochondria), increasing the liver's capacity to metabolize fatty acids.

By reducing the burden of lipotoxic lipids, Resmetirom indirectly suppresses the inflammatory
and fibrogenic pathways that drive NASH progression.
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Resmetirom's selective activation of hepatic THR-[3.

Preclinical and Clinical Development Timeline

The development of Resmetirom involved a comprehensive program of 18 clinical studies,
including twelve Phase 1, two Phase 2, and four Phase 3 trials, leading up to its New Drug
Application (NDA).

Preclinical Studies

Preclinical research in animal models of NASH demonstrated that MGL-3196 effectively
reduced hepatic triglycerides, steatosis, inflammation, and fibrosis markers. In obese mice with
diet-induced NASH, treatment significantly lowered liver mass, hepatic steatosis, and plasma
alanine aminotransferase (ALT) levels. These promising results provided a strong basis for
advancing the compound into human trials.

Phase 1 Clinical Trials

First-in-human, randomized, double-blind, placebo-controlled studies were conducted to
assess the safety, tolerability, and pharmacokinetics of Resmetirom in healthy volunteers. A
subsequent multiple-dose study in healthy participants with mildly elevated LDL cholesterol
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(>110 mg/dL) showed that Resmetirom was well-tolerated and resulted in significant dose-
dependent reductions in atherogenic lipids, including up to a 30% reduction in LDL-C and a
60% reduction in triglycerides, without impacting the central thyroid axis (TSH or free T3

levels).

Phase 2 Clinical Trial (NCT02912260)

A pivotal 36-week, multicenter, randomized, double-blind, placebo-controlled Phase 2 study
provided the first proof-of-concept for Resmetirom in patients with biopsy-confirmed NASH
(fibrosis stages 1-3). The primary endpoint was the relative change in hepatic fat as measured
by magnetic resonance imaging-proton density fat fraction (MRI-PDFF) at week 12. The study
demonstrated a statistically significant reduction in liver fat with Resmetirom treatment
compared to placebo, an effect that was sustained through week 36. Importantly, this reduction
in hepatic fat was strongly associated with the resolution of NASH on liver biopsy at 36 weeks.

Phase 2 Efficacy
Outcome Resmetirom (80 mg)  Placebo p-value
(NCT02912260)

Relative Reduction in
Hepatic Fat (MRI- -32.9% -10.4% <0.0001
PDFF) at Week 12

Relative Reduction in
Hepatic Fat (MRI- -37.3% -8.5% <0.0001
PDFF) at Week 36

NASH Resolution (No
Worsening of Fibrosis) 24.7% 6.5% 0.024
at Week 36

Phase 3 Program: MAESTRO Trials

The MAESTRO (MAESTRO-NASH and MAESTRO-NAFLD-1) Phase 3 program was designed
to provide a robust assessment of Resmetirom's efficacy and safety.

e MAESTRO-NAFLD-1 (NCT04197479): This 52-week study in over 1,200 patients with
presumed NASH was primarily designed to evaluate safety and tolerability, providing a large
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safety database for regulatory submission. Resmetirom was found to be safe and well-
tolerated while significantly reducing liver fat and atherogenic lipids.

e MAESTRO-NASH (NCT03900429): This ongoing, pivotal 54-month Phase 3 study enrolled
1,759 patients with biopsy-confirmed NASH and moderate to advanced fibrosis (stages F2 or
F3). The 52-week biopsy results from this trial formed the primary basis for accelerated
approval.

Key Experimental Protocol: MAESTRO-NASH Trial
Design

The MAESTRO-NASH trial is a landmark study in the field of NASH. Its design was critical for
demonstrating the clinical efficacy of Resmetirom.

» Objective: To evaluate the efficacy and safety of Resmetirom in adults with biopsy-
confirmed NASH and fibrosis stage F1B, F2, or F3.

o Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

» Patient Population: Adults with liver biopsy-confirmed NASH with a NAFLD Activity Score
(NAS) of >4 and fibrosis stage F1B, F2, or F3.

o Randomization: Patients were randomized in a 1:1:1 ratio to receive once-daily oral
Resmetirom 80 mg, Resmetirom 100 mg, or placebo.

e Primary Endpoints (at 52 Weeks): The trial had two independent primary endpoints,
consistent with FDA guidance for predicting clinical benefit.

o NASH Resolution: Defined as a ballooning score of 0, lobular inflammation score of O or 1,
and a reduction in NAS by >2 points, with no worsening of fibrosis.

o Fibrosis Improvement: A reduction in fibrosis by at least one stage with no worsening of
the NAFLD activity score.

» Key Secondary Endpoint: Percent change from baseline in low-density lipoprotein (LDL)
cholesterol at week 24.
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Simplified workflow of the pivotal MAESTRO-NASH Phase 3 trial.
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MAESTRO-NASH Efficacy and Safety Results

Resmetirom successfully achieved both primary endpoints at both the 80 mg and 100 mg
doses, demonstrating superiority over placebo.

MAESTRO-NASH
Primary Efficacy

) Resmetirom 80 mg Resmetirom 100 mg  Placebo
Endpoints at 52
Weeks
NASH Resolution with
No Worsening of 25.9% (p<0.001) 29.9% (p<0.001) 9.7%

Fibrosis

Fibrosis Improvement
by =1 Stage with No 24.2% (p<0.001) 25.9% (p<0.001) 14.2%
Worsening of NAS

MAESTRO-NASH
Key Secondary & Resmetirom 80 mg Resmetirom 100 mg  Placebo
Safety Outcomes

% Change in LDL-C at

-13.6% (p<0.001) -16.3% (p<0.001) +0.1%
Week 24
Most Common ] ] o
Diarrhea, Nausea Diarrhea, Nausea (Lower incidence)
Adverse Events
Serious Adverse
10.9% 12.7% 11.5%

Events (SAES)

The safety profile was favorable, with the incidence of serious adverse events being similar
across all treatment arms. The most common adverse reactions were transient, mild-to-
moderate diarrhea and nausea at the beginning of therapy.

Regulatory Journey and Approval
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e July 17, 2023: Madrigal completed the rolling submission of its New Drug Application (NDA)
to the FDA, seeking accelerated approval.

o September 13, 2023: The FDA accepted the NDA, granted it Priority Review, and set a
Prescription Drug User Fee Act (PDUFA) target action date.

e March 14, 2024: The FDA granted accelerated approval to Resmetirom (Rezdiffra) for the
treatment of adults with noncirrhotic NASH with moderate to advanced liver fibrosis
(consistent with stages F2 to F3 fibrosis), to be used in conjunction with diet and exercise.

This landmark approval was granted based on the improvement of NASH and fibrosis
demonstrated in the MAESTRO-NASH trial. Continued approval may be contingent upon the
verification of clinical benefit in the ongoing confirmatory outcomes portion of the trial.

Conclusion

The discovery and development of Resmetirom represent a triumph of targeted therapeutic
design based on a deep understanding of disease pathophysiology. From its selective
mechanism of action to the robust and positive data from the comprehensive MAESTRO Phase
3 program, Resmetirom has established a new standard of care. As the first and only
approved therapy for NASH with significant fibrosis, it offers a foundational treatment for a
patient population that previously had no options beyond lifestyle management. The ongoing
outcomes study will be critical in confirming its long-term clinical benefit and solidifying its role
in transforming the management of this widespread and serious liver disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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